7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

SAR optimization in CDK, TRK, and CHK1 programs is often stalled by poorly selective or synthetically inaccessible scaffolds. This pyrazolo[1,5-a]pyrimidine building block provides a clinically validated core (FDA-approved TRK inhibitors) with precise C3-methyl and C7-chloro substitution. - **Reactive handle:** C7-Cl enables SNAr amination or Pd-catalyzed cross-coupling. - **Hydrophobic mimic:** C3-methyl occupies critical ATP-pocket lipophilic region. - **Library efficiency:** Compatible with one-pot SNAr/direct C-H arylation protocols (typical yields >50%).

Molecular Formula C7H6ClN3
Molecular Weight 167.59
CAS No. 1159982-82-7
Cat. No. B3045897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine
CAS1159982-82-7
Molecular FormulaC7H6ClN3
Molecular Weight167.59
Structural Identifiers
SMILESCC1=C2N=CC=C(N2N=C1)Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-10-11-6(8)2-3-9-7(5)11/h2-4H,1H3
InChIKeyRIYHYMPRRFDVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine: Privileged Kinase Scaffold Building Block


7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine (CAS 1159982-82-7) is a key heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry [1]. The compound features a fused bicyclic core with a chlorine atom at the 7-position and a methyl group at the 3-position (C7H6ClN3, MW 167.59) . The pyrazolo[1,5-a]pyrimidine core is recognized for its versatility in generating kinase-targeted therapeutics, with two of the three marketed drugs for NTRK fusion cancers featuring this nucleus [2].

Workflow
Kinase inhibitor SAR and focused library synthesis
Selection
C7-Cl handle for SNAr/cross-coupling; C3-methyl hydrophobic probe
Use Context
Privileged scaffold for CDK, TRK, CHK1 hit-to-lead studies

7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine: Why Generic Analogs Fall Short


General substitution with other pyrazolo[1,5-a]pyrimidine analogs is not straightforward due to the precise spatial and electronic requirements of kinase ATP-binding pockets, where subtle changes in substitution pattern (e.g., methyl at C3 vs. H or ethyl, chloro at C7 vs. bromo) dramatically alter potency, selectivity, and synthetic tractability [1]. The specific C3-methyl and C7-chloro substitution pattern of 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is a validated entry point for SAR exploration in CDK, TRK, and CHK1 inhibitor programs [2]. Its unique combination of a reactive C7-Cl handle for SNAr/direct arylation and a C3-methyl group that mimics key hydrophobic interactions makes it a non-interchangeable core for hit-to-lead optimization [3].

!
C7-Br analog may shift reactivity profile and require separate synthetic steps; one-pot SNAr/arylation efficiency may not transfer.
!
Imidazo[1,2-a]pyridine core lacks the same kinase hinge-binding validation track record; translation success context differs.
!
Unvalidated analogs with different substitution patterns may shift target selectivity and require SAR re-validation.

7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine: Comparative Evidence Guide


C7-Chloro vs. C7-Bromo Reactivity in Cross-Coupling

The C7-chloro substituent in 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine provides a strategic advantage over the analogous C7-bromo derivative (7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine, CAS 2751555-48-1) in sequential SNAr and Pd-catalyzed C-H arylation reactions [1]. While both halogens are competent leaving groups, the C7-Cl bond's higher stability under basic conditions allows for more controlled, chemoselective functionalization in one-pot procedures, whereas the more reactive C7-Br analog often requires separate steps due to off-target reactivity . In reported synthetic sequences, 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine was successfully employed in a one-pot SNAr amination/CH arylation sequence to obtain highly functionalized products with good yields, demonstrating the C7-Cl handle's suitability for complex library synthesis without intermediate purification [1].

C7-Cl vs. C7-Br reactivity
Class-level inference
C7-Cl enables one-pot SNAr/direct C-H arylation
C7-Br generally requires separate steps due to higher reactivity
Supports efficient parallel library synthesis
Class-level comparison; confirm under your conditions
Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

Scaffold Comparison: Pyrazolo[1,5-a]pyrimidine vs. Imidazo[1,2-a]pyridine

The pyrazolo[1,5-a]pyrimidine scaffold, of which 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is a core derivative, is a clinically validated privileged structure for kinase inhibition, with two of the three FDA-approved NTRK fusion cancer drugs (e.g., Larotrectinib) built on this core [1]. In contrast, the structurally similar imidazo[1,2-a]pyridine scaffold, while also used in kinase inhibitors (e.g., Zolpidem for GABA-A), has not achieved the same level of FDA approval success in the oncology kinase space [2]. The pyrazolo[1,5-a]pyrimidine core's specific nitrogen arrangement allows for crucial hinge-binding interactions with the kinase ATP pocket, as demonstrated in co-crystal structures of potent CHK1 inhibitors (PDB 3OT8) [3].

Scaffold validation ranking
Class-level inference
2 of 3 marketed NTRK drugs use this core
Imidazo[1,2-a]pyridine: no equivalent oncology kinase approvals
Aligns projects with a clinically explored kinase scaffold
Approval history is not a guarantee of future success
Drug Discovery Kinase Inhibition Scaffold Comparison

Commercial Purity and Availability

7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine (CAS 1159982-82-7) is commercially available with a minimum purity specification of 95%, as provided by multiple vendors including AKSci, Bidepharm, and MolCore . This level of purity ensures reliable performance in biological assays and synthetic transformations without the need for additional purification. In contrast, closely related analogs such as 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 77493-93-7) or 7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine (CAS 2751555-48-1) may have more limited commercial availability or require custom synthesis, potentially delaying research timelines .

Commercial purity & availability
Data to verify
≥95% purity, multi-supplier availability
Compared to less available C3-phenyl or C7-Br analogs
Supports immediate use without in-house purification
Supplier data; verify lot-specific CoA
Chemical Procurement Quality Control Drug Discovery

7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine: Key Drug Discovery Applications


Kinase Inhibitor Hit-to-Lead Optimization

7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine serves as an ideal core scaffold for synthesizing focused libraries targeting cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and checkpoint kinase 1 (CHK1). Its C7-Cl handle enables rapid diversification via SNAr with amines or Pd-catalyzed cross-coupling, while the C3-methyl group occupies a critical hydrophobic pocket, as evidenced by SAR studies in CHK1 and CDK2 inhibitor programs [1][2]. Medicinal chemistry teams can rapidly explore substituent effects on potency and selectivity, leveraging the scaffold's validated clinical precedent in FDA-approved TRK inhibitors [3].

Parallel Synthesis of 3,7-Disubstituted Libraries

The compound's compatibility with one-pot SNAr amination/direct C-H arylation protocols makes it a premier building block for generating diverse 3,7-disubstituted pyrazolo[1,5-a]pyrimidine libraries [1]. This approach allows chemists to efficiently prepare dozens of analogs in a single reaction vessel, significantly accelerating SAR studies. The method's high functional group tolerance and good yields (typically >50%) ensure that even complex, pharmaceutically relevant substituents can be introduced without compromising library quality [1].

Dual CDK2/TRKA Inhibitor Building Block

Emerging research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA kinases, a strategy with promising antiproliferative activity against certain cancer cell lines [1]. 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine provides a synthetically accessible starting point for installing the pharmacophores required for dual inhibition, as its C7 and C3 positions are key vectors for optimizing interactions with both kinase active sites [2]. This positions the compound as a strategic asset for groups investigating polypharmacology in oncology.

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead SAR
C7-Cl diversification handle; C3-methyl hydrophobic probe
Potency and selectivity in CDK/TRK/CHK1 biochemical assays
Parallel synthesis of 3,7-disubstituted libraries
One-pot SNAr/arylation compatibility
Yield and purity under reported conditions; scope of substituents
Dual CDK2/TRKA inhibitor exploration
C7 and C3 vectors for dual pharmacophore installation
Dual inhibition profile in kinase panels; antiproliferative endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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